molecular formula C25H23N5OS2 B11673015 2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide

2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide

Cat. No.: B11673015
M. Wt: 473.6 g/mol
InChI Key: WNMQNOMVCWYZQF-WGOQTCKBSA-N
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Description

2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, a sulfanyl group, and an acetohydrazide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the general principles of organic synthesis, such as maintaining reaction conditions, purification techniques, and scaling up processes, would apply.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group in the compound can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: The triazole ring and the acetohydrazide moiety can be reduced under specific conditions to yield various reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group, to introduce different substituents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazole derivatives, reduced acetohydrazide derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

Mechanism of Action

The mechanism of action of this compound is not fully understood, but it is believed to interact with various molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and other proteins involved in biological processes.

    Pathways: May interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H23N5OS2

Molecular Weight

473.6 g/mol

IUPAC Name

2-[[4-(4-methylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-methylsulfanylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C25H23N5OS2/c1-18-8-12-21(13-9-18)30-24(20-6-4-3-5-7-20)28-29-25(30)33-17-23(31)27-26-16-19-10-14-22(32-2)15-11-19/h3-16H,17H2,1-2H3,(H,27,31)/b26-16+

InChI Key

WNMQNOMVCWYZQF-WGOQTCKBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC=C(C=C3)SC)C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC=C(C=C3)SC)C4=CC=CC=C4

Origin of Product

United States

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